N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26Cl2N4O2S and its molecular weight is 469.43. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Molecular Docking
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, similar in structure to the compound , have been synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing selective activities toward CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies of certain compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed inhibition of growth in melanoma cell lines, suggesting potential pathways through which similar compounds, including N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, might exert antitumor effects (Al-Suwaidan et al., 2016).
Structural Aspects and Fluorescence Properties
Research on amide-containing isoquinoline derivatives, which share structural motifs with the target compound, has explored their ability to form crystalline salts and inclusion compounds, affecting their fluorescence emission properties. These structural and property studies of compounds similar in structure suggest avenues for the application of this compound in materials science, particularly in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Vibrational Spectroscopy and Molecular Docking
A detailed vibrational spectroscopy study, along with molecular docking analyses, was conducted on a compound bearing a core structure similar to the target molecule. These studies not only provided insights into the structural and electronic properties of such compounds but also suggested their potential inhibitory activity against specific biological targets, including BRCA2 complex. This indicates possible applications in understanding the interaction mechanisms of related compounds with biological macromolecules and their potential therapeutic uses (El-Azab et al., 2016).
Antimicrobial Activities
New derivatives incorporating the quinazolin-4(3H)one motif, akin to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These studies have resulted in identifying compounds with significant activity against a range of bacterial strains, suggesting the potential utility of this compound in developing new antimicrobial agents (Patel & Shaikh, 2011).
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26Cl2N4O2S/c1-26(2)10-5-11-27-18-7-4-3-6-15(18)20(25-21(27)29)30-13-19(28)24-14-8-9-16(22)17(23)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUXZKYLAKQNLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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